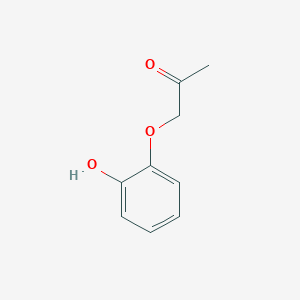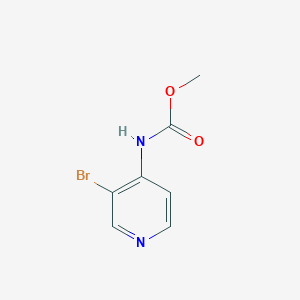
3-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)propyl methanesulfonate, AldrichCPR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)propyl methanesulfonate, AldrichCPR is an organic compound with the molecular formula C14H17NO4S and a molecular weight of 295.35 g/mol . This compound is part of the oxazole family, which is known for its diverse applications in various fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)propyl methanesulfonate, AldrichCPR typically involves the reaction of 5-methyl-2-phenyl-1,3-oxazole with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)propyl methanesulfonate, AldrichCPR can undergo various types of chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The oxazole ring can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, reaction with sodium azide would yield the corresponding azide derivative, while reduction with sodium borohydride would result in the reduced oxazole compound.
Applications De Recherche Scientifique
3-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)propyl methanesulfonate, AldrichCPR has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)propyl methanesulfonate, AldrichCPR involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The oxazole ring can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-phenyl-1,3-oxazole: Similar structure but lacks the methanesulfonate group.
5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde: Contains an aldehyde group instead of the propyl methanesulfonate.
4-(3-Bromopropyl)-5-methyl-2-phenyl-1,3-oxazole: Similar structure but with a bromopropyl group.
Uniqueness
3-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)propyl methanesulfonate, AldrichCPR is unique due to the presence of the methanesulfonate group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .
Propriétés
Formule moléculaire |
C14H17NO4S |
|---|---|
Poids moléculaire |
295.36 g/mol |
Nom IUPAC |
3-(5-methyl-2-phenyl-1,3-oxazol-4-yl)propyl methanesulfonate |
InChI |
InChI=1S/C14H17NO4S/c1-11-13(9-6-10-18-20(2,16)17)15-14(19-11)12-7-4-3-5-8-12/h3-5,7-8H,6,9-10H2,1-2H3 |
Clé InChI |
RKZMAHQBTQKIBE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(O1)C2=CC=CC=C2)CCCOS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Carbamic acid,(3-amino-3'-methoxy[1,1'-biphenyl]-4-yl)-,1,1-dimethylethyl ester](/img/structure/B8520485.png)






